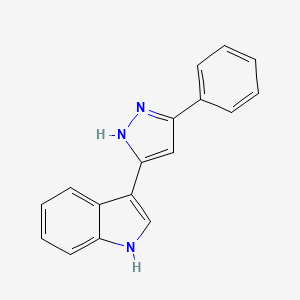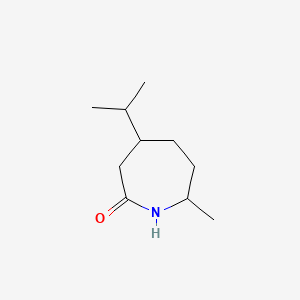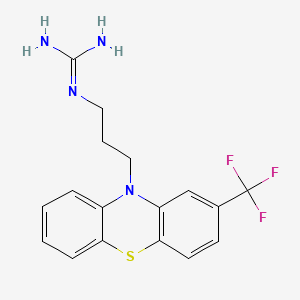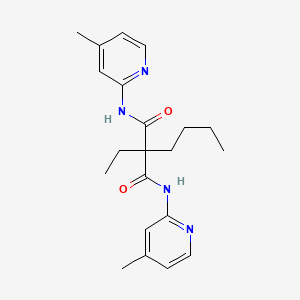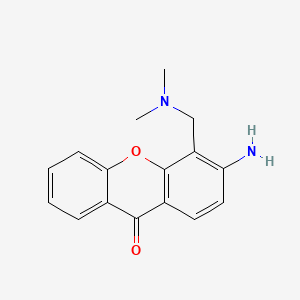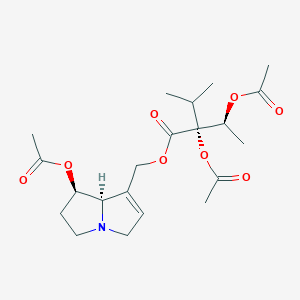
Triacetylindicine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triacetylindicine is a complex organic compound with the molecular formula C21H31NO8. It is known for its unique structure and diverse applications in various scientific fields. The compound is characterized by its multiple acetyl groups and a pyrrolizidine alkaloid core, making it a subject of interest in both synthetic chemistry and pharmacology .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Triacetylindicine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the acetylation of indicine, a naturally occurring pyrrolizidine alkaloid. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions: Triacetylindicine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into less complex molecules.
Substitution: The acetyl groups in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
Triacetylindicine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of acetylation and deacetylation reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.
Medicine: Research is ongoing to explore its pharmacological properties and potential therapeutic uses.
作用機序
The mechanism of action of Triacetylindicine involves its interaction with specific molecular targets. The acetyl groups play a crucial role in its biological activity, influencing the compound’s ability to bind to enzymes and receptors. The pathways involved include acetylation and deacetylation processes, which can modulate the activity of various proteins and enzymes .
類似化合物との比較
Indicine: The parent compound of Triacetylindicine, known for its simpler structure and different biological activity.
Triacetyluridine: Another acetylated compound with distinct pharmacological properties.
Triacetylglycerol: A compound with similar acetyl groups but different core structure and applications.
Uniqueness: this compound stands out due to its unique combination of a pyrrolizidine alkaloid core and multiple acetyl groups. This structure imparts specific chemical and biological properties that are not observed in other similar compounds .
特性
CAS番号 |
39870-08-1 |
|---|---|
分子式 |
C21H31NO8 |
分子量 |
425.5 g/mol |
IUPAC名 |
[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2-acetyloxy-2-[(1S)-1-acetyloxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C21H31NO8/c1-12(2)21(30-16(6)25,13(3)28-14(4)23)20(26)27-11-17-7-9-22-10-8-18(19(17)22)29-15(5)24/h7,12-13,18-19H,8-11H2,1-6H3/t13-,18+,19+,21+/m0/s1 |
InChIキー |
KUYONALXCVNWJX-PTMNIEHFSA-N |
異性体SMILES |
C[C@@H]([C@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(C)C(C(C)OC(=O)C)(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)
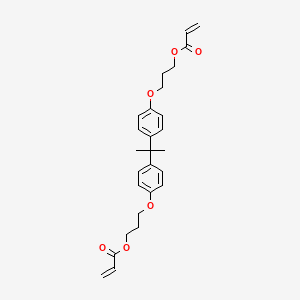
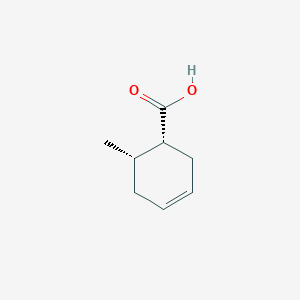
![2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol](/img/structure/B14661744.png)
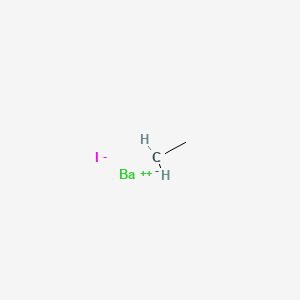
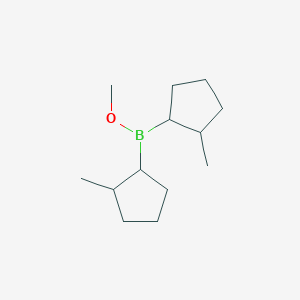
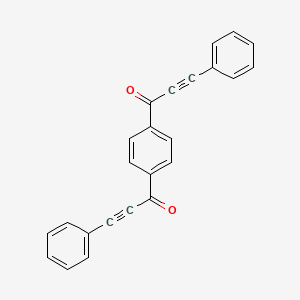
![[(Diethylamino)methylidene]propanedinitrile](/img/structure/B14661757.png)
![methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14661760.png)
